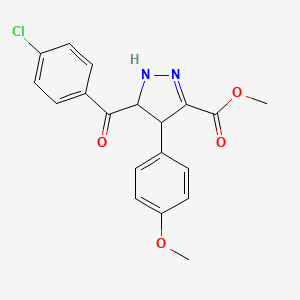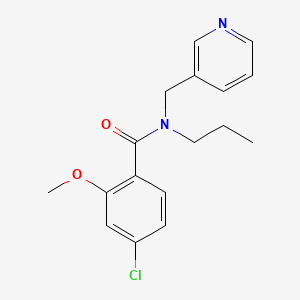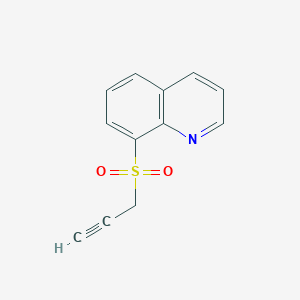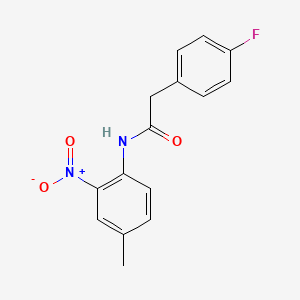![molecular formula C20H24N4O B4020681 2,5-dimethyl-3-{3-[1-(2-propoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4020681.png)
2,5-dimethyl-3-{3-[1-(2-propoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazine derivatives often involves multi-step reactions, starting from basic aromatic or aliphatic compounds. While specific details on the synthesis of 2,5-dimethyl-3-{3-[1-(2-propoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrazine are scarce, related works suggest that similar compounds can be synthesized through reactions involving key intermediates like acylmethylene derivatives and hydrazine or phenylhydrazine, leading to pyrazole or pyrazine rings (Sośnicki, 2000). These processes may involve condensation, cyclization, and functional group transformations under specific conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the presence of nitrogen atoms within the ring, contributing to their chemical behavior and reactivity. The 2,5-dimethyl groups imply substitutions at specific positions on the pyrazine ring, affecting its electronic properties and steric interactions. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are employed to elucidate these structures, revealing insights into their three-dimensional conformation and electronic distribution (Wang, Zheng, & Fan, 2009).
Chemical Reactions and Properties
Pyrazine derivatives participate in various chemical reactions, leveraging the reactivity of the nitrogen atoms and the substituents attached to the pyrazine ring. They can undergo nucleophilic substitutions, electrophilic additions, and complexation reactions with metals, forming a wide range of products with diverse properties. The presence of substituents like the propoxyethyl and phenyl groups further modulates the chemical behavior of these compounds, making them suitable for targeted synthetic applications (Reger, Gardinier, Grattan, Smith, & Smith, 2003).
Physical Properties Analysis
The physical properties of pyrazine derivatives, including melting points, boiling points, solubility, and crystallinity, are significantly influenced by their molecular structure. Modifications in the pyrazine core or the nature of the substituents can lead to variations in these properties, affecting their applications in different domains. For instance, the solubility in organic solvents or water can determine their use in pharmaceutical formulations or material science applications.
Chemical Properties Analysis
Chemically, pyrazine derivatives exhibit a range of behaviors due to the electron-rich nature of the pyrazine ring and the influence of substituents. They can act as ligands in coordination chemistry, participate in hydrogen bonding due to the nitrogen atoms, and undergo redox reactions. These properties are crucial for designing compounds with specific functionalities, such as catalytic activity, optical properties, or biological activity (Aragade et al., 2012).
Propiedades
IUPAC Name |
2,5-dimethyl-3-[3-[1-(2-propoxyethyl)pyrazol-3-yl]phenyl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-4-11-25-12-10-24-9-8-19(23-24)17-6-5-7-18(13-17)20-16(3)21-14-15(2)22-20/h5-9,13-14H,4,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYHRDAYQQNPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C=CC(=N1)C2=CC(=CC=C2)C3=NC(=CN=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-3-{3-[1-(2-propoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4020606.png)
![N~1~-cyclohexyl-N~2~-[2-(2-furoylamino)benzoyl]isoleucinamide](/img/structure/B4020609.png)
![N-[4-(2,5-dioxo-3-{[3-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4020613.png)
![methyl [4-({3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4020631.png)
![(2-amino-6-isobutylthieno[2,3-b]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B4020634.png)


![2-[benzyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride](/img/structure/B4020661.png)

![6-(2,4-dichlorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4020668.png)

![6-bromo-3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4020679.png)
![2-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B4020685.png)